molecular formula C21H22N2O4S B2930758 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 476631-21-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2930758
CAS No.: 476631-21-7
M. Wt: 398.48
InChI Key: AUJGZAPDELBHKI-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and biochemical research due to its diverse biological activities. While empirical data on this exact molecule is emerging, its core structure is closely related to potent inhibitors of tyrosinase (TYR), the rate-limiting enzyme in the melanogenesis pathway . The primary research value of this compound is its potential application as a candidate for investigating hyperpigmentation. Its molecular framework, featuring a 4-(2,4-dimethoxyphenyl)thiazole moiety linked to a benzamide group, is designed to interact with key enzymatic targets. Structural analogs of this compound, specifically 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives, have demonstrated powerful anti-tyrosinase activity in cellular models using B16 murine melanoma cells, with one study identifying a lead compound exhibiting an IC50 value of 1.51 µM . The mechanism of action for such compounds is believed to involve the inhibition of tyrosinase, a copper-containing metalloenzyme that catalyzes critical initial steps in melanin production . Researchers can utilize this compound to further explore the structure-activity relationships of thiazole-based inhibitors and their effects on melanin synthesis in biological models. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-10-9-16(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJGZAPDELBHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways. This suggests that the compound could have wide-ranging effects on cellular biochemistry.

Result of Action

Given the compound’s potential to interact with various biochemical pathways and receptors, it could have a range of effects at the molecular and cellular levels.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring, a dimethoxyphenyl group, and an isopropoxybenzamide moiety, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often around 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .

2. Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, compounds with similar structures have been evaluated for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial for neurotransmission. These compounds have demonstrated neuroprotective effects in vitro against oxidative stress-induced cytotoxicity in neuronal cell lines .

3. Analgesic and Anti-inflammatory Properties

Studies on related compounds have highlighted their analgesic and anti-inflammatory activities. For example, certain thiazole derivatives were found to reduce pain responses in animal models and inhibit inflammatory pathways, suggesting potential therapeutic applications in pain management .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
Thiazole AAntibacterial25
Thiazole BNeuroprotectionIC50 = 5.18
Thiazole CAnalgesicNot specified

Table 2: Comparative Analysis of Biological Activities

ActivityThis compoundSimilar Compounds
AntibacterialModerate efficacyHigh efficacy
NeuroprotectiveSignificant inhibition of BChE/AChEVariable
AnalgesicNot extensively studiedPositive results

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of thiazole derivatives indicated that compounds similar to this compound exhibit significant inhibition of amyloid-beta aggregation and oxidative stress-induced neuronal death. The study utilized SH-SY5Y neuronal cells treated with hydrogen peroxide and amyloid-beta peptides, demonstrating that these compounds could enhance cell viability and reduce cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiazole derivatives against clinically relevant bacterial strains. The results showed that certain derivatives had potent antibacterial activity with MIC values comparable to established antibiotics. This suggests that modifications to the thiazole scaffold could lead to new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Thiazole Substituents Amide/Sulfonamide Group Key Differences Reference
N-[4-(2,4-Dimethoxyphenyl)-thiazol-2-yl]-oxamate 4-(2,4-Dimethoxyphenyl) Oxamate ester (ethyl-oxalyl chloride) Ester vs. benzamide; increased polarity
Thiamidol (N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide) 4-(2,4-Dihydroxyphenyl) Isobutyramide Hydroxyl vs. methoxy groups; cosmetic use
N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide 4-(2,4-Dimethylphenyl) Benzenesulfonamide Methyl substituents; sulfonamide vs. benzamide
Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 4-(2,5-Dimethylphenyl) Piperidine-sulfonyl benzamide Sulfonyl-piperidine group; NF-κB activation

Key Observations :

  • Amide vs. Sulfonamide : Sulfonamide derivatives (e.g., compound 22 in ) exhibit higher polarity and hydrogen-bonding capacity, which may influence solubility and target selectivity .
  • Biological Activity : Compounds with sulfonyl-piperidine groups (e.g., 2D216) show NF-κB activation, whereas Thiamidol’s hydroxyl groups confer tyrosinase inhibition properties in cosmetics .

Research Implications and Gaps

  • Synthetic Optimization: highlights crystallization in isopropanol for purity, a method applicable to the target compound .
  • Contradictions : While sulfonamides () favor enzymatic inhibition, methoxy-rich compounds (e.g., ) may prioritize membrane permeability .

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